3-(2-naphthyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide with 1-naphthaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene: A compound with similar naphthyl groups but different core structure.
3,5-di(naphthalen-1-yl)-1-phenylbenzene: Another naphthyl-containing compound with distinct chemical properties.
9-(3,5-di(naphthalen-1-yl)phenyl)anthracene:
Uniqueness
3-(2-naphthyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific arrangement of naphthyl groups and pyrazole ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C25H18N4O |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H18N4O/c30-25(29-26-16-21-10-5-9-18-7-3-4-11-22(18)21)24-15-23(27-28-24)20-13-12-17-6-1-2-8-19(17)14-20/h1-16H,(H,27,28)(H,29,30)/b26-16+ |
InChI Key |
WLPKKIDUMYCIMU-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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